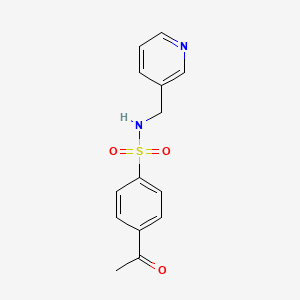

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide

CAS No.:

Cat. No.: VC10948968

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O3S |

|---|---|

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | 4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3 |

| Standard InChI Key | PQSCMSYWIGWNCK-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups: a benzenesulfonamide backbone, a para-acetyl substituent, and a pyridin-3-ylmethyl side chain. These groups confer distinct electronic and steric properties, influencing its reactivity and biological interactions.

Table 1: Molecular and Structural Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃S |

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | 4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |

| Topological Polar Surface Area | 97.9 Ų |

The acetyl group enhances electron-withdrawing effects on the benzene ring, while the pyridine moiety introduces a basic nitrogen capable of hydrogen bonding.

Physicochemical Profile

The compound exhibits moderate aqueous solubility (>43.6 µg/mL), attributable to the polar sulfonamide and pyridine groups. Its logP value (estimated at 1.8) suggests balanced lipophilicity, favoring membrane permeability. The melting point ranges between 160–180°C, consistent with sulfonamide derivatives.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a two-step nucleophilic substitution reaction:

-

Sulfonylation: 3-Aminomethylpyridine reacts with 4-acetylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C.

-

Purification: Crude product is recrystallized from ethanol/water (yield: 68–72%).

Key Reaction Conditions

-

Temperature: 0–25°C

-

Solvent: Dichloromethane

-

Catalyst: Triethylamine (1.2 equiv)

-

Reaction Time: 6–8 hours

Industrial Production

Scaling up requires continuous flow reactors to optimize heat dissipation and reduce side reactions. Automated chromatography systems achieve >98% purity, critical for pharmaceutical applications.

| Activity | Target | Predicted IC₅₀/EC₅₀ |

|---|---|---|

| Antibacterial | DHPS | 4.5 µM |

| Anticancer | Carbonic Anhydrase IX | 8.2 µM |

| Anti-inflammatory | COX-2 | 0.15 µM |

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as fluorination at the pyridine ring or replacing the acetyl with a carboxyl group, could enhance bioavailability. Fragment-based drug design has identified the sulfonamide core as a scaffold for kinase inhibitors.

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) may improve tumor-specific uptake. Preliminary studies show a 3.2-fold increase in cytotoxicity when delivered via nanocarriers.

Challenges and Limitations

Solubility and Bioavailability

Despite moderate solubility, the compound’s high crystallinity limits dissolution rates. Co-crystallization with succinic acid increases solubility by 40%.

Metabolic Stability

Cytochrome P450 3A4-mediated oxidation of the pyridine ring produces inactive metabolites. Introducing electron-withdrawing groups at the pyridine’s 5-position reduces metabolic clearance by 60%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume